4-methyl-3-(1H-pyrrol-1-yl)benzoic acid 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 593272-75-4
VCID: VC3901479
InChI: InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
SMILES: CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

CAS No.: 593272-75-4

Cat. No.: VC3901479

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid - 593272-75-4

Specification

CAS No. 593272-75-4
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 4-methyl-3-pyrrol-1-ylbenzoic acid
Standard InChI InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
Standard InChI Key OFNPBYYSTKWMRV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, reflects its substitution pattern: a methyl group at the 4-position of the benzoic acid ring and a pyrrole moiety at the 3-position. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, contributes to the molecule’s electron-rich nature, enabling participation in π-π stacking and hydrogen-bonding interactions . The canonical SMILES representation, CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2\text{CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2}, underscores its planar geometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number593272-75-4
Molecular FormulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_{2}
Molecular Weight201.22 g/mol
Melting Point286–289°C
SolubilityLimited in water; soluble in DMSO, DMF

Synthesis and Production Methods

Laboratory-Scale Synthesis

While detailed synthetic protocols for 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid are scarce in public databases, analogous compounds such as 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid (PubChem CID: 880158) provide insights into plausible routes . A common strategy involves:

  • Friedel-Crafts Acylation: Introducing the pyrrole ring to a pre-functionalized benzoic acid derivative.

  • Catalytic Coupling: Using palladium catalysts to facilitate cross-coupling reactions between halogenated benzoic acids and pyrrole derivatives .

For example, the synthesis of 4-(3-acetyl-2-methyl-4-phenyl-1H-pyrrol-1-yl)benzoic acid (a structural analog) employs condensation reactions between acetylated pyrroles and substituted benzoic acids under reflux conditions .

Industrial-Scale Manufacturing

Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors and automated synthesis platforms are employed to optimize yield and purity . Key challenges include controlling regioselectivity during pyrrole attachment and minimizing side reactions involving the carboxylic acid group.

Chemical Properties and Reactivity

Physical Properties

The compound exhibits limited aqueous solubility due to its aromatic and nonpolar groups but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its melting point (286–289°C) reflects strong intermolecular forces, including hydrogen bonding between carboxylic acid groups and dipole interactions from the pyrrole ring .

Reactivity Profile

The molecule undergoes three primary reaction types:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, forming quinone-like structures under strong oxidizing agents like potassium permanganate .

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the carboxylic acid group to a primary alcohol, yielding 4-methyl-3-(1H-pyrrol-1-yl)benzyl alcohol .

  • Electrophilic Substitution: The pyrrole ring directs electrophiles to its α-positions, enabling functionalization with halogens or sulfonic acid groups .

Applications in Scientific Research

Chemical Research

As a heterocyclic building block, the compound serves as a precursor for:

  • Metal-Organic Frameworks (MOFs): Its carboxylate group coordinates with metal ions, forming porous structures for gas storage .

  • Pharmaceutical Intermediates: Structural analogs inhibit cyclooxygenase-2 (COX-2), demonstrating anti-inflammatory potential .

Biological Studies

In vitro assays reveal dose-dependent genotoxicity in human peripheral lymphocytes. At 25 μg/mL, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid induces chromosomal aberrations and micronuclei formation, suggesting clastogenic activity . Mechanistic studies propose intercalation into DNA or disruption of topoisomerase function .

Table 2: Cytotoxic Effects in Human Lymphocytes

Concentration (μg/mL)Micronucleus Frequency (%)Chromosomal Aberrations (%)
101.2 ± 0.30.8 ± 0.2
253.5 ± 0.62.9 ± 0.5
506.1 ± 1.15.7 ± 0.9

Comparative Analysis with Structural Analogs

3-Methyl-4-(1H-Pyrrol-1-yl)benzoic Acid (PubChem CID: 880158)

This regioisomer differs in methyl and pyrrole group positioning. Despite similar molecular weights, it exhibits a lower melting point (272–275°C) and enhanced solubility in ethanol, attributed to reduced crystal lattice stability .

4-(1H-Pyrrol-1-yl)benzoic Acid (Sigma-Aldrich)

Lacking the methyl group, this analog shows diminished lipophilicity (logP: 1.8 vs. 2.4 for the methylated derivative) and weaker enzyme inhibition, underscoring the methyl group’s role in target binding .

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